molecular formula C8H9NO4S B8612975 N-(3-hydroxyphenyl)sulfonylacetamide

N-(3-hydroxyphenyl)sulfonylacetamide

Cat. No.: B8612975
M. Wt: 215.23 g/mol
InChI Key: VKQQQVOMZCEEGK-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a sulfonyl group attached to a hydroxyphenyl ring and an acetamide group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

N-(3-hydroxyphenyl)sulfonylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-hydroxyphenyl)sulfonylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)sulfonylacetamide involves the inhibition of key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and exhibit antimicrobial effects . The molecular targets and pathways involved include the inhibition of carbonic anhydrase and other enzymes essential for cell growth and survival .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)sulfonylacetamide

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10)

InChI Key

VKQQQVOMZCEEGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[(3-methoxyphenyl)sulfonyl]acetamide (0.4 g, 1.75 mmol) in DCM at 0° C. was added BBr3 and the reaction was stirred at rt for 2 h. The reaction was quenched with pH=4 buffer and extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated to afford the title compound. LC-MS: mile 216 (M+H)+ (0.5 min).
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